molecular formula C20H15N3O5 B2392397 ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-93-8

ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2392397
CAS No.: 1421583-93-8
M. Wt: 377.356
InChI Key: JXCLTNRNMXVUTL-UHFFFAOYSA-N
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Description

The compound ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396868-19-1) features a pyrazolo[1,5-a]pyridine scaffold substituted at position 5 with a 2-oxo-2H-chromene-3-carboxamido group and at position 3 with an ethyl ester. Chromene derivatives are known for their biological activities, including antimicrobial and antitumor properties, while the pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry due to its pharmacokinetic adaptability . This compound’s synthesis likely involves coupling the chromene carboxamide moiety to the pyrazolo[1,5-a]pyridine backbone, as suggested by analogous procedures in the literature .

Properties

IUPAC Name

ethyl 5-[(2-oxochromene-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-2-27-19(25)15-11-21-23-8-7-13(10-16(15)23)22-18(24)14-9-12-5-3-4-6-17(12)28-20(14)26/h3-11H,2H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCLTNRNMXVUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate hydrazine derivatives to form the pyrazolopyridine core. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from chromene derivatives. The compound can be synthesized through the condensation of 2-oxo-2H-chromene-3-carboxylic acid with pyrazole derivatives, followed by esterification with ethyl alcohol.

Characterization Techniques

Characterization of the compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms the molecular weight.
  • Infrared Spectroscopy (IR) : Identifies functional groups.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has shown promising results, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have indicated that it can inhibit cell proliferation in several cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis .

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

Therapeutic Applications

The diverse biological activities of this compound open avenues for its use in various therapeutic contexts:

Cardiovascular Disorders

The compound has been studied for its effects on cardiovascular health. It may influence pathways related to nitric oxide signaling and cyclic guanosine monophosphate levels, which are critical in regulating vascular tone and blood pressure .

Neurological Disorders

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting neurogenesis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : A study conducted on various synthesized derivatives showed that modifications to the chromene structure significantly enhanced antibacterial activity against resistant strains .
  • Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to a marked decrease in viability in breast cancer cell lines, suggesting its potential as an adjunct therapy in oncology .
  • Inflammation Models : Animal models of inflammation revealed that administration of the compound resulted in reduced edema and inflammatory markers, supporting its use in inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Chromene/Coumarin Derivatives

Ethyl 5-(4-Oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396868-19-1) Structure: Chromene-2-carboxamido substituent at position 3. Applications: Likely explored for antimicrobial or antitumor activity, given the chromene moiety’s bioactivity . Synthesis: Presumed coupling of chromene-2-carboxylic acid with an aminopyrazolo[1,5-a]pyridine intermediate.

Ethyl 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 99446-53-4)

  • Structure : Methoxy group at position 5 instead of chromene-carboxamido.
  • Applications : Intermediate in drug synthesis; methoxy groups enhance metabolic stability .
  • Synthesis : Direct substitution or protection/deprotection strategies (e.g., tert-butoxycarbonyl deprotection using TFA) .

Heterocyclic Substituents

Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Structure: Isoxazole ring at position 3 and phenyl group at position 2. Applications: Antitumor activity due to isoxazole’s role in kinase inhibition . Synthesis: Nucleophilic substitution using diethylamine on a sulfonate precursor .

Ethyl 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Structure : Bromo and methoxy groups at positions 4 and 5.
  • Applications : Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Synthesis : Halogenation of pyrazolo[1,5-a]pyridine using bromine sources under basic conditions .

Carboxamide/Carboxylate Derivatives

Ethyl 2-Amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1708401-38-0) Structure: Pyrazolo[1,5-a]pyrimidine core with amino and chloro substituents. Applications: Potential kinase inhibitors (e.g., GSK-3β) . Synthesis: Cyclization of cyano or amino precursors under acidic conditions .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Structure : Pyrazolo[1,5-a]pyrimidine with carboxamide linkage.
  • Applications : Antifungal activity against plant pathogens .
  • Synthesis : Condensation of pyrazole and pyrimidine intermediates .

Key Comparative Data

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications Synthesis Method
Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate Chromene-3-carboxamido (5), ethyl ester (3) ~407.38 Antimicrobial/antitumor* Coupling of chromene and pyrazolo moieties
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy (5), ethyl ester (3) ~220.23 Drug intermediate Deprotection of Boc-protected amine
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Isoxazole (3), phenyl (2) ~433.48 Antitumor Nucleophilic substitution
Ethyl 5-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Bromo (4), methoxy (6) ~299.12 Cross-coupling precursor Halogenation under basic conditions

*Inferred from structural analogs.

Biological Activity

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesizing information from various studies and findings.

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O5_{5}
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 1421583-93-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of pyrazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations demonstrated that derivatives of pyrazolo compounds exhibited potent antimicrobial activities against various pathogens. For example, a study reported minimum inhibitory concentration (MIC) values for certain derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation was also noted, which is crucial in preventing chronic infections.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A specific derivative showed an IC50_{50} value of 28.23 μg/mL in scavenging free radicals, indicating superior antioxidant activity compared to ascorbic acid . This property is particularly beneficial in mitigating oxidative stress-related diseases.

Antitumor Activity

The anti-tumor potential of compounds related to this compound has been investigated, particularly focusing on their action against Class I PI3-kinase enzymes. The inhibition of these enzymes is associated with reduced tumor cell proliferation and metastasis .

Case Studies

  • Study on PI3-Kinase Inhibition : A study indicated that certain derivatives exhibited selective inhibition against Class I PI3-kinase isoforms, leading to significant anti-tumor effects in vitro .
  • Antimicrobial Efficacy : In another investigation, the compound was part of a series that displayed promising results against drug-resistant strains, showcasing its potential as a therapeutic agent in infectious diseases .

Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Staphylococcus aureus and Staphylococcus epidermidis with low MIC values.
AntioxidantIC50_{50} value of 28.23 μg/mL, indicating strong free radical scavenging ability.
AntitumorSelective inhibition of Class I PI3K enzymes with potential anti-cancer effects.

Q & A

Q. What are the common synthetic routes for ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions or cycloadditions. A key step is the coupling of a pyrazolo[1,5-a]pyridine carboxylate intermediate with 2-oxo-2H-chromene-3-carboxylic acid derivatives. For example:

  • Step 1 : Synthesis of ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate via 1,3-dipolar cycloaddition of ethyl propionate with N-aminopyridine sulfates, yielding 88–93% under mild aqueous/DMF conditions .
  • Step 2 : Amide bond formation using coupling agents (e.g., DCC, EDC) to attach 2-oxo-2H-chromene-3-carboxylic acid to the amino group.

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity
Temperature0–25°CPrevents side reactions (e.g., hydrolysis)
Coupling AgentDCC with DMAP85–90% conversion efficiency

Q. Reference :

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data collection : Monochromatic X-rays (e.g., Mo-Kα radiation) at low temperature (100 K) to minimize disorder.
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used. Hydrogen atoms are modeled via riding coordinates, with restraints (e.g., DELU) applied to disordered regions .
  • Validation : Check CIF files using PLATON or checkCIF for symmetry and displacement errors.

Q. Example metrics from a related compound :

  • R-factor: < 0.05
  • C—H bond lengths: 0.93–0.97 Å
  • Torsion angles: ±30° deviations require reevaluation .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved when testing this compound against kinase targets?

Discrepancies in IC50 values often arise from assay conditions or target isoforms. Methodological considerations:

  • Assay standardization :
    • Use recombinant human kinases (e.g., TRKA vs. TRKB/C) to avoid off-target effects .
    • ATP concentrations: Match physiological levels (1–10 mM) to avoid artificial inhibition .
  • Data normalization : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).

Case study : A TRK kinase inhibitor analog showed 10-fold higher activity in cell-based assays vs. enzymatic assays due to metabolite activation. LC-MS/MS confirmed prodrug conversion .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its bioactivity?

  • Structural modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) at the ethyl carboxylate moiety .
    • Prodrug approaches: Convert the ester to a phosphate salt for enhanced aqueous solubility .
  • Formulation : Use nanocarriers (liposomes, micelles) to improve pharmacokinetics.

Q. Experimental data :

ModificationLogP ChangeSolubility (mg/mL)Bioavailability (%)
Parent compound2.80.1215
PEGylated derivative1.51.442

Q. Reference :

Q. How do electronic effects of substituents (e.g., nitro, trifluoromethyl) influence the compound’s reactivity in ring-forming reactions?

Electron-withdrawing groups (EWGs) like –NO2 or –CF3 accelerate cyclization via resonance stabilization of transition states. Examples:

  • Nitro group : Enhances electrophilicity at the pyridine ring, facilitating nucleophilic attack (e.g., in Suzuki couplings) .
  • Trifluoromethyl : Increases metabolic stability but may sterically hinder π-π stacking in crystal packing .

Q. DFT calculations :

  • HOMO-LUMO gap reduction by 0.8 eV with –CF3 substitution, favoring charge-transfer interactions .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

  • HPLC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • NMR (1H/19F) : Detects structural rearrangements (e.g., lactone ring opening in chromene moiety) .
  • XRD : Confirms polymorphic changes during storage .

Q. Degradation pathways :

  • Hydrolysis: 80% degradation at pH 7.4 after 72 hours.
  • Photooxidation: Forms quinone derivatives under UV light .

Q. How can computational methods predict binding modes of this compound to TRK kinase, and validate these predictions experimentally?

  • Docking (AutoDock Vina) : Use crystal structures of TRK kinase (PDB: 6KZZ) to model binding.
  • MD simulations (GROMACS) : Assess stability of ligand-protein interactions over 100 ns trajectories.
  • Validation :
    • SPR (surface plasmon resonance): Measure KD values (e.g., 12 nM predicted vs. 15 nM observed).
    • Mutagenesis: Ala-scanning of predicted binding residues (e.g., Glu590) reduces affinity by 50-fold .

Q. Data Contradiction Analysis Table

ObservationPossible CausesResolution Strategy
Variability in IC50 valuesAssay buffer ionic strength differencesStandardize KCl concentration (150 mM)
Low yield in scale-up synthesisInefficient mixing in batch reactorsSwitch to continuous flow reactors
Discrepant melting pointsPolymorphic formsRecrystallize from ethanol/water

Q. Reference :

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